3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
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Overview
Description
3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a dichlorophenyl group, a triazole ring, and a butanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Attachment of the Dichlorophenyl Group: This step may involve a substitution reaction where the dichlorophenyl group is introduced.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the butanamide moiety.
Reduction: Reduction reactions could target the dichlorophenyl group or the amide bond.
Substitution: Substitution reactions may occur at the dichlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential effects on cellular processes or as a probe to investigate biochemical pathways.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazole ring and dichlorophenyl group are often involved in binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Similar structure with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3,4-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O/c1-11(2)15(10-22-19-7-8-20-22)21-16(23)6-4-12-3-5-13(17)14(18)9-12/h3,5,7-9,11,15H,4,6,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRUQXVWNTHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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